molecular formula C13H15N3O2 B8108657 (2-(Pyridin-4-ylmethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methanol

(2-(Pyridin-4-ylmethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methanol

Cat. No.: B8108657
M. Wt: 245.28 g/mol
InChI Key: MMAFWJNTAXZCGN-UHFFFAOYSA-N
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Description

(2-(Pyridin-4-ylmethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methanol: is a complex organic compound that features a pyridine ring, a pyrazole ring, and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Pyridin-4-ylmethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methanol typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridine and pyrazole intermediates, which are then coupled under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(2-(Pyridin-4-ylmethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce double bonds or other functional groups to simpler forms.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens, alkylating agents, and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (2-(Pyridin-4-ylmethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biology, this compound may be used as a probe or ligand in biochemical assays. Its ability to interact with specific biological targets makes it valuable for studying enzyme activity, receptor binding, and other biological processes.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs for various diseases.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique properties may enhance the performance and durability of these materials.

Mechanism of Action

The mechanism of action of (2-(Pyridin-4-ylmethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methanol involves its interaction with specific molecular targets. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2-(Pyridin-4-ylmethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)ethanol
  • (2-(Pyridin-4-ylmethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)propane

Uniqueness

Compared to similar compounds, (2-(Pyridin-4-ylmethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methanol has a unique combination of functional groups that confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

[2-(pyridin-4-ylmethyl)-5,7-dihydro-4H-pyrano[3,4-c]pyrazol-7-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c17-9-12-13-11(3-6-18-12)8-16(15-13)7-10-1-4-14-5-2-10/h1-2,4-5,8,12,17H,3,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMAFWJNTAXZCGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C2=NN(C=C21)CC3=CC=NC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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